molecular formula C10H19N3OS B13355047 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide

2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13355047
M. Wt: 229.34 g/mol
InChI Key: WMMMSRIATLYYHT-UHFFFAOYSA-N
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Description

2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide involves multiple steps, including the formation of the cyclopropyl group, the tetrahydro-2H-thiopyran ring, and the hydroxyacetimidamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid
  • 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide stands out due to its unique structure and diverse range of applications. Its specific functional groups and molecular configuration contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3OS

Molecular Weight

229.34 g/mol

IUPAC Name

2-[cyclopropyl(thian-4-yl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H19N3OS/c11-10(12-14)7-13(8-1-2-8)9-3-5-15-6-4-9/h8-9,14H,1-7H2,(H2,11,12)

InChI Key

WMMMSRIATLYYHT-UHFFFAOYSA-N

Isomeric SMILES

C1CC1N(C/C(=N/O)/N)C2CCSCC2

Canonical SMILES

C1CC1N(CC(=NO)N)C2CCSCC2

Origin of Product

United States

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